N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Description
N-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dichlorophenyl group at the 5-position and a 2-methylpropanamide moiety at the 2-position. The 1,3,4-oxadiazole scaffold is well-documented for its pharmacological versatility, including anticancer, antimicrobial, and receptor-binding activities .
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6(2)10(18)15-12-17-16-11(19-12)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSBSQAANSQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of 2,4-dichlorobenzohydrazide with chloroacetic acid and phosphorus oxychloride to form 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole. This intermediate is then reacted with 2-methylpropanamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Medicine: The compound’s pharmacological properties are being explored for developing new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Aryl-Substituted Oxadiazole Derivatives
Compounds 7c, 7d, 7e, and 7f () share the 1,3,4-oxadiazole core but differ in aryl substituents:
- 7c : 3-Methylphenyl
- 7d : 4-Methylphenyl
- 7e : 2,4-Dimethylphenyl
- 7f : 2,5-Dimethylphenyl
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 7c | C16H17N5O2S2 | 375 | 134–136 | 3-Methylphenyl |
| 7d | C16H17N5O2S2 | 375 | 145–147 | 4-Methylphenyl |
| 7e | C17H19N5O2S2 | 389 | 168–170 | 2,4-Dimethylphenyl |
| Target | C12H11Cl2N3O2 | 324.15 | N/A | 2,4-Dichlorophenyl |
Key Differences :
- Methyl groups in analogs 7c–7f may reduce steric hindrance, increasing solubility but decreasing target affinity compared to dichlorophenyl .
Thiadiazole vs. Oxadiazole Derivatives
Functional Group Variations
Chlorophenyl vs. Methoxyphenyl
Amide Modifications
Pharmacological Activity Comparisons
Key Insights :
- Dichlorophenyl-oxadiazole derivatives (e.g., target compound, 12q, 12r) exhibit strong target-specific activity, suggesting structural motifs critical for receptor interaction .
- Anticancer activity in the target compound contrasts with CB1 receptor affinity in 12q/12r, highlighting scaffold versatility .
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its role in various pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
- Molecular Formula : C12H14Cl2N4O
- Molecular Weight : 299.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with oxadiazole rings often exhibit enzyme inhibitory properties. Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antioxidant Activity : The compound has shown promising results as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models .
- Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, particularly through the modulation of signaling pathways associated with cell growth and survival .
Antioxidant Activity
The antioxidant potential was assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity) assays. Results indicated significant free radical scavenging activity.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| CUPRAC | 15 |
Enzyme Inhibition
The compound's enzyme inhibitory effects were evaluated against several targets:
| Enzyme | IC50 (µM) |
|---|---|
| Cholinesterase | 30 |
| Tyrosinase | 20 |
| Amylase | 50 |
| Glucosidase | 35 |
These results suggest that the compound may have therapeutic potential in conditions where these enzymes are implicated.
Anticancer Activity
The anticancer efficacy was tested on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PANC-1 | 10 | Induction of apoptosis |
| HEK293 | 25 | Cell cycle arrest |
The findings indicate that the compound selectively induces apoptosis in pancreatic cancer cells while having a higher IC50 in normal cells.
Case Studies
Several studies have highlighted the biological relevance of oxadiazole derivatives similar to this compound:
- Antimicrobial Activity : A study reported that oxadiazole derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
- Anticancer Studies : Research demonstrated that compounds with similar structures inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The presence of polar functional groups enhances solubility and permeability across biological membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
